2-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide
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Description
“2-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide” is a synthetic compound . It belongs to the class of organic compounds known as N-benzylpiperidines .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Protodeboronation of pinacol boronic esters is a method that has been used in the synthesis of similar compounds .Scientific Research Applications
Pharmacodynamic and Pharmacokinetic Properties
Compounds with structural similarities to 2-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide, such as cisapride and metoclopramide, are prokinetic agents affecting gastrointestinal motility through mechanisms involving the enhancement of acetylcholine release in the myenteric plexus of the gut. These agents demonstrate efficacy in improving symptoms and healing rates in conditions like reflux oesophagitis and gastroparesis, highlighting the therapeutic potential of related structures in gastrointestinal disorders (McCallum, Prakash, Campoli-Richards, & Goa, 1988); (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
Synthetic Methodologies
Research on nucleophilic aromatic substitution reactions involving piperidine and nitro-group-containing benzene derivatives provides foundational knowledge for synthesizing complex aromatic compounds, potentially applicable to the synthesis of this compound and related structures (Pietra & Vitali, 1972).
Applications in Drug Design and Biochemistry
The literature review on Hoechst 33258 and its analogues, which share structural features with benzimidazole compounds, emphasizes their role in binding to the minor groove of DNA. This highlights the potential of structurally similar compounds, like this compound, in the development of novel therapeutics and biochemical tools (Issar & Kakkar, 2013).
Emerging Hallucinogens and Toxicity Studies
Research on N-benzylphenethylamines (NBOMes), a class of potent serotonin 5-HT2A receptor agonist hallucinogens, provides insight into the pharmacology and toxicology of compounds with related structural motifs. This knowledge could inform the safety profile and therapeutic potential of related compounds (Kamińska, Świt, & Malek, 2020).
Properties
IUPAC Name |
2-bromo-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-20-11-10-18-8-6-12(7-9-18)17-15(19)13-4-2-3-5-14(13)16/h2-5,12H,6-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZAVWSFUPKLNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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